Myrtenal

Übersicht

Beschreibung

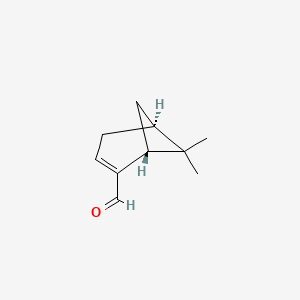

Myrtenal is a naturally occurring bicyclic monoterpenoid with the chemical formula C10H14O. It is found in various plant species, including Hyssopus officinalis, Salvia absconditiflora, and Cyperus articulatus . This compound is known for its distinctive aroma and is used in the fragrance industry. It also exhibits several biological activities, making it a compound of interest in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Myrtenal can be synthesized through the oxidation of alpha-pinene. One effective method involves the use of oxone (potassium peroxomonosulfate) in dimethylformamide (DMF) to oxidize alpha-pinene to this compound . The reaction typically occurs at room temperature and yields this compound with high purity.

Industrial Production Methods: Industrial production of this compound often involves the oxidation of a mixture of terpenes derived from natural sources. The mixture undergoes strong oxidizing treatment followed by separation of the carbonyl compounds and vacuum fractional distillation to recover this compound in a highly pure state .

Types of Reactions:

Oxidation: this compound can be oxidized to form myrtenic acid using oxidizing agents like oxone.

Reduction: Reduction of this compound can yield myrtenol, a related monoterpenoid.

Substitution: this compound can undergo various substitution reactions, particularly at the aldehyde group, to form derivatives with different functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Oxone, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dimethylformamide, ethanol.

Major Products:

Myrtenic Acid: Formed through oxidation.

Myrtenol: Formed through reduction.

Various Derivatives: Formed through substitution reactions.

Wissenschaftliche Forschungsanwendungen

Myrtenal has a wide range of applications in scientific research:

Chemistry: Used as a starting material for the synthesis of various biologically active compounds.

Biology: Exhibits antibacterial, antifungal, and antioxidant properties.

Medicine: Investigated for its potential in treating Alzheimer’s disease due to its ability to inhibit acetylcholinesterase.

Industry: Utilized in the fragrance industry for its aromatic properties.

Wirkmechanismus

Myrtenal exerts its effects through several mechanisms:

Inhibition of Acetylcholinesterase: this compound inhibits acetylcholinesterase, increasing the availability of acetylcholine in the synaptic cleft, which is beneficial in treating Alzheimer’s disease.

Antioxidant Activity: this compound stabilizes endogenous antioxidant protection, reducing oxidative stress.

Anti-inflammatory Activity: It down-regulates the expression of tumor necrosis factor-alpha (TNF-α), reducing inflammation and tumor growth.

Vergleich Mit ähnlichen Verbindungen

Myrtenal is similar to other monoterpenoids such as borneol, camphor, geraniol, pinene, and thymol. it is unique in its specific combination of biological activities:

Borneol: Known for its analgesic and anti-inflammatory properties.

Camphor: Used for its antispasmodic and vasodilating effects.

Geraniol: Exhibits antifungal and antibacterial activities.

Pinene: Known for its anti-inflammatory and bronchodilatory effects.

Thymol: Exhibits strong antibacterial and antifungal properties.

This compound stands out due to its potent acetylcholinesterase inhibitory activity and its potential in treating neurodegenerative diseases and cancer.

Biologische Aktivität

Myrtenal, a bicyclic monoterpenoid found in various essential oils, has garnered attention due to its diverse biological activities. This article explores the significant findings related to this compound's effects on neuroprotection, antioxidation, anti-inflammatory responses, and potential therapeutic applications, supported by data tables and case studies.

Overview of this compound

This compound is primarily derived from the oxidation of α-pinene and is prevalent in the essential oils of several plants, including those in the Myrtaceae family. Its chemical structure contributes to its multifaceted biological properties, making it a subject of interest in pharmacological research.

Neuroprotective Effects

Recent studies highlight this compound's neuroprotective capabilities, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Key Findings:

- Cognitive Enhancement : this compound administration improved recognition memory and exploratory behavior in demented rats, indicating its potential as a cognitive enhancer .

- Antioxidant Properties : It significantly increased acetylcholine (ACh) levels in the brain while exerting antioxidant effects, which may protect neurons from oxidative stress .

- Histopathological Evidence : Histological examinations confirmed this compound's protective effects on brain tissues, suggesting a reduction in neurodegeneration markers .

Antioxidant Activity

This compound demonstrates potent antioxidant activity, which is crucial for mitigating oxidative damage associated with various diseases.

- Enzymatic Modulation : this compound has been shown to enhance superoxide dismutase (SOD) activity while decreasing malondialdehyde (MDA) levels, indicating reduced lipid peroxidation .

- Cellular Protection : In vitro studies indicate that this compound stabilizes endogenous antioxidant defenses and influences apoptotic pathways, contributing to cell survival under stress conditions .

Anti-inflammatory and Antimicrobial Effects

This compound exhibits significant anti-inflammatory properties that may be beneficial in treating inflammatory diseases.

Observations:

- Inhibition of Inflammatory Markers : Studies have reported that this compound reduces the expression of pro-inflammatory cytokines and inhibits bacterial enzyme activity associated with inflammation .

- Antimicrobial Activity : this compound has shown effectiveness against various pathogens, including bacteria and fungi, enhancing its therapeutic potential in infectious diseases .

Therapeutic Applications

The diverse biological activities of this compound suggest its potential applications across various medical fields.

Case Studies:

- Diabetes Management : In diabetic rat models, this compound administration led to reduced plasma glucose levels and improved insulin sensitivity, indicating its potential as an antidiabetic agent .

- Cancer Research : this compound has been studied for its chemopreventive effects against colon cancer by inhibiting aberrant crypt foci formation and bacterial enzyme activity linked to tumor progression .

Data Summary

Analyse Chemischer Reaktionen

Oxidation Reactions

-

Allylic Oxidation : Myrtenal can be synthesized through the allylic oxidation of α-pinene . Studies show that using a palladium/selenium dioxide catalyst leads to this compound with a 62% selectivity . The reaction can be performed in a liquid phase with ethanol as a solvent at reflux or in batch conditions under oxygen pressure .

Condition Conversion Selectivity to this compound Reflux (78 °C, Ethanol) Variable < 56% 6 atm O2 (134 °C) 41% 84% The use of oxygen overpressure and higher temperatures improves this compound yield .

-

Synthesis of Myrtenic Acid : this compound can be converted into myrtenic acid through oxidation using sodium chlorite

in the presence of hydrogen peroxide

. The reaction is typically conducted in a mixture of acetonitrile and water, using sodium dihydrogen phosphate as a buffer and polyethylene glycol as a phase transfer catalyst . -

Atmospheric Oxidation: this compound is a first-generation oxidation product of monoterpenes and reacts with chlorine atoms in the gas phase .

Hydrogenation

-

The hydrogenation of this compound has been optimized using various catalysts and conditions. Details of these optimizations are available in research articles, which provide data on reaction conditions and yields .

Reactions with Phosphine Oxides

-

This compound can be used as an auxiliary in the synthesis of C,P compounds. It reacts with phosphine oxides to form diastereoisomeric mixtures, which can be separated by silica gel column chromatography .

Reductive Heck Hydroarylation

-

This compound can undergo palladium-catalyzed reductive Heck hydroarylation, leading to ring-opening products. This reaction involves the use of a palladium catalyst and formic acid .

Biginelli Reaction

-

This compound can serve as a chiral substrate in the Biginelli synthesis, leading to enantiospecific products. For example, (+)-Myrtenal was used to synthesize ethyl (R)-4-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate using ethanol as a green solvent .

Eigenschaften

IUPAC Name |

(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h3,6,8-9H,4-5H2,1-2H3/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMRMUZKLFIEVAO-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC=C(C1C2)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2CC=C([C@@H]1C2)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

564-94-3, 18486-69-6 | |

| Record name | Myrtenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myrtenal, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018486696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pin-2-ene-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRTENAL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH2E303QRY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MYRTENAL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J97443QRZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.